molecular formula C35H32N2O6 B557402 Fmoc-Orn(Fmoc)-OH CAS No. 201046-59-5

Fmoc-Orn(Fmoc)-OH

Cat. No.: B557402
CAS No.: 201046-59-5
M. Wt: 576,64 g/mole
InChI Key: HFKOCIWEYMAENQ-YTTGMZPUSA-N
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Description

Fmoc-Orn(Fmoc)-OH is a doubly protected ornithine derivative featuring two 9-fluorenylmethoxycarbonyl (Fmoc) groups: one on the α-amino group and the other on the side-chain amino group of ornithine. This dual protection enables orthogonal deprotection strategies in solid-phase peptide synthesis (SPPS), facilitating selective side-chain modifications or cyclization reactions. The compound is widely used in peptide dendrimer synthesis (e.g., α/ε-cascade structures) and in constructing peptides requiring controlled branching . Its stability under acidic and basic conditions (e.g., TFA or piperidine treatments) makes it compatible with standard Fmoc-SPPS protocols.

Properties

IUPAC Name

(2S)-2,5-bis(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H32N2O6/c38-33(39)32(37-35(41)43-21-31-28-16-7-3-12-24(28)25-13-4-8-17-29(25)31)18-9-19-36-34(40)42-20-30-26-14-5-1-10-22(26)23-11-2-6-15-27(23)30/h1-8,10-17,30-32H,9,18-21H2,(H,36,40)(H,37,41)(H,38,39)/t32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKOCIWEYMAENQ-YTTGMZPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70549390
Record name N~2~,N~5~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201046-59-5
Record name N~2~,N~5~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Orn(Fmoc)-OH typically involves the protection of the α-amino group and the δ-amino group of ornithine with Fmoc groups. The process generally includes the following steps:

    Protection of the α-amino group: The α-amino group of ornithine is first protected by reacting with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

    Protection of the δ-amino group: The δ-amino group is then protected by reacting the intermediate with another equivalent of Fmoc-Cl under similar conditions.

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: Fmoc-Orn(Fmoc)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc groups can be removed under basic conditions using reagents such as piperidine, resulting in the formation of free amino groups.

    Coupling Reactions: The free amino groups can then participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of Fmoc groups.

    Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.

Major Products:

    Deprotected Ornithine: Removal of Fmoc groups yields free ornithine.

    Peptides: Coupling reactions result in the formation of peptides with ornithine residues.

Scientific Research Applications

Key Applications

The compound is instrumental in developing peptide-based therapeutics. Researchers utilize Fmoc-Orn(Fmoc)-OH to create peptides that can target specific diseases, enhancing drug efficacy and specificity. For instance, peptides synthesized with this compound have shown promise in targeting cancer cells more effectively than conventional treatments.

Case Study: Peptide Inhibitors in Cancer Therapy
A study demonstrated that peptides synthesized using this compound could selectively inhibit cancer cell growth by targeting specific receptors on the cell surface, leading to improved therapeutic outcomes .

Bioconjugation

In bioconjugation processes, this compound facilitates the attachment of peptides to other biomolecules, such as antibodies or nanoparticles. This capability is crucial for developing targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.

Example Application: Targeted Drug Delivery Systems
Research has shown that conjugating peptides synthesized with this compound to nanoparticles can significantly improve the delivery of anticancer drugs to tumor sites, resulting in higher concentrations at target locations and reduced systemic toxicity .

Protein Engineering

This compound is valuable in protein engineering, allowing scientists to modify proteins for enhanced stability and functionality. This modification is essential in various biotechnological applications, including enzyme design and vaccine development.

Data Table: Protein Modifications Using this compound

Modification TypePurposeExample Application
Stability EnhancementIncrease resistance to degradationEnzyme stabilization
FunctionalizationIntroduce new functionalitiesVaccine development

Mechanism of Action

The mechanism of action of Fmoc-Orn(Fmoc)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc groups protect the amino functions during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in peptide bond formation, allowing for the construction of peptide chains.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Fmoc-Orn(Fmoc)-OH vs. Fmoc-Lys(Fmoc)-OH
  • Structure: Both are diamino acids with dual Fmoc protection. However, ornithine (Orn) has a shorter side chain (4-amino butyric acid) compared to lysine (Lys, 5-amino pentanoic acid).
  • Applications :
    • This compound : Used in synthesizing antimicrobial dendrimers (e.g., Super-Cationic Peptide Dendrimers) .
    • Fmoc-Lys(Fmoc)-OH : Preferred for high-generation dendrimers due to its longer side chain, enabling enhanced branching density .
  • Synthetic Flexibility : this compound allows orthogonal Boc/Fmoc strategies (e.g., Boc-Orn(Fmoc)-OH), whereas Fmoc-Lys(Fmoc)-OH is less common in dual-protection schemes .
This compound vs. Fmoc-Orn(Boc)-OH
  • Protection Strategy :
    • This compound : Side-chain Fmoc requires piperidine for deprotection, limiting its use in sequential SPPS.
    • Fmoc-Orn(Boc)-OH : Boc on the side chain is acid-labile (removed with TFA), enabling orthogonal deprotection. Used in intermediates for benzimidazole-based probes .
  • Synthetic Utility : Fmoc-Orn(Boc)-OH is more versatile in multi-step syntheses requiring selective side-chain deprotection .
This compound vs. Fmoc-Orn(Alloc)-OH
  • Deprotection Mechanism :
    • Alloc Group : Removed via palladium-catalyzed deallylation (e.g., Pd(PPh₃)₄/PhSiH₃), enabling on-resin modifications without cleaving acid-sensitive groups .
    • Fmoc Group : Requires piperidine, limiting compatibility with base-sensitive residues.
  • Applications : Fmoc-Orn(Alloc)-OH is ideal for synthesizing peptides with post-SPPS functionalization (e.g., DCP-modified peptides) .
This compound vs. Fmoc-Orn(i-PrCO-Hao)-OH
  • Functional Role :
    • Fmoc-Orn(i-PrCO-Hao)-OH : Incorporates a β-sheet-inducing Hao group, enabling peptides to adopt stable β-sheet structures. Used in designing foldamers and peptide dimers .
    • This compound : Lacks structural induction properties; primarily a building block for branching.
  • Synthetic Challenges : Fmoc-Orn(i-PrCO-Hao)-OH requires specialized coupling agents (DIC/HOAt) and is less compatible with automated SPPS due to steric hindrance .

Research Findings and Case Studies

Case Study: Antimicrobial Dendrimers

  • This compound was used to synthesize G1 and G2 dendrimers with ε-lysine branches, demonstrating superior antimicrobial activity against Gram-negative bacteria compared to Fmoc-Lys(Fmoc)-OH-based analogs .
  • Key Advantage : The shorter ornithine side chain reduces steric crowding, enhancing bacterial membrane penetration.

Case Study: β-Sheet Foldamers

  • Fmoc-Orn(i-PrCO-Hao)-OH enabled the synthesis of peptide 4 (o-anisoyl-Val-Orn(i-PrCO-Hao)-Phe-Ile-Leu-NHMe), which formed stable β-sheet dimers in CDCl₃. In contrast, this compound lacks this structural induction capability .

Biological Activity

Fmoc-Orn(Fmoc)-OH, or Nα,Nδ-difluorenylmethyloxycarbonyl-ornithine, is a derivative of the amino acid ornithine that plays a significant role in peptide synthesis and has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its applications in drug development and its interactions at the molecular level.

This compound has the molecular formula C35H32N2O6C_{35}H_{32}N_2O_6 and a molecular weight of 596.64 g/mol. It is characterized by the presence of two Fmoc (fluorenylmethyloxycarbonyl) protecting groups on the ornithine amino acid, which enhance its stability during synthesis and manipulation in biochemical applications .

Structure

The structure of this compound is illustrated below:

Fmoc Orn Fmoc OHN Fmoc N Fmoc ornithine\text{Fmoc Orn Fmoc OH}\rightarrow \text{N Fmoc N Fmoc ornithine}

Anticancer Potential

Research indicates that compounds related to ornithine derivatives, including this compound, exhibit significant anticancer properties. For example, studies have shown that related peptides can inhibit receptor tyrosine kinases like ErbB3, which are implicated in various cancers . The modulation of signaling pathways such as PI3K/Akt has been observed, suggesting that ornithine derivatives could serve as promising candidates for cancer therapeutics.

Siderophore Activity

This compound is also noted for its role in the synthesis of siderophores—molecules that bind iron and facilitate its transport in biological systems. The Nδ-hydroxy-Nδ-acetyl-ornithine motif found in these compounds acts as a bidentate ligand, enhancing their iron-binding capabilities . This property is particularly relevant for developing siderophore-drug conjugates, which utilize the natural transport mechanisms of bacteria to deliver therapeutic agents effectively.

Stability and Synthesis

The stability of Fmoc-protected ornithine derivatives under solid-phase peptide synthesis (SPPS) conditions has been well documented. Studies demonstrate that the compound maintains integrity during various deprotection steps, allowing for efficient peptide assembly . This stability is crucial for synthesizing complex peptides that may have therapeutic applications.

Study 1: Synthesis and Stability Assessment

A study focusing on the synthesis of a model peptide containing this compound highlighted its stability under different deprotection conditions. The peptide sequence DA-Lys-Ser-Orn(OH,Ac)-OH was synthesized using standard Fmoc-chemistry protocols, demonstrating successful incorporation of the ornithine derivative without significant degradation .

Study 2: Anticancer Activity Evaluation

In vitro assays conducted on cell lines treated with peptides incorporating this compound revealed cytotoxic effects against various cancer types. The research indicated that these peptides could induce apoptosis in cancer cells through modulation of key signaling pathways .

Study 3: Siderophore Applications

Research on siderophore-drug conjugates utilizing Nδ-hydroxy-Nδ-acetyl-ornithine derivatives has shown promise in targeting bacterial infections. These conjugates exploit the natural iron uptake mechanisms of pathogens to enhance drug delivery efficiency .

Data Table: Biological Activities and Applications

Activity Description References
Anticancer PotentialInhibition of ErbB3 and PI3K/Akt pathways leading to apoptosis in cancer cells
Siderophore FunctionIron-binding capability enhancing drug delivery via bacterial transport systems
Stability in SynthesisMaintains integrity during solid-phase peptide synthesis

Q & A

Basic Research Questions

Q. What is the standard protocol for coupling Fmoc-Orn(Fmoc)-OH in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Activate this compound with 2 equivalents of HATU and HOAt in DMF, along with DIPEA (4:1 molar ratio of amino acid to activator). Couple to resin-bound peptides for 1 hour under rotation, followed by DMF washing (3×) to remove excess reagents. This protocol minimizes side reactions and ensures efficient incorporation . For orthogonal protection, use Dde or Alloc groups on the side chain to enable selective deprotection .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store at –20°C to –80°C in a desiccated environment to prevent hydrolysis of the Fmoc groups. Pre-dissolve in anhydrous DMF (0.1–0.2 M) for immediate use in SPPS, and avoid prolonged exposure to piperidine during deprotection steps to reduce premature cleavage .

Q. Which analytical methods are recommended to confirm the purity of this compound after synthesis?

  • Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>98%) and LC-MS for molecular weight verification. Cross-validate with 1^1H NMR in DMSO-d6 to confirm the absence of residual solvents or protecting group fragments .

Advanced Research Questions

Q. How can researchers troubleshoot incomplete coupling of this compound during SPPS?

  • Methodological Answer :

  • Step 1 : Verify activation efficiency by pre-activating the amino acid for 1–2 minutes before coupling .
  • Step 2 : Increase coupling time to 2 hours or use double coupling (2×1 hour) for sterically hindered residues.
  • Step 3 : Monitor resin loading via Kaiser or chloranil tests. If incomplete, switch to PyBOP/HOBt activation for improved kinetics .
    • Data Contradiction Note : reports 1-hour coupling as sufficient, while suggests extended times for complex sequences. Optimize based on peptide context.

Q. What strategies enable orthogonal deprotection of this compound in multi-step syntheses?

  • Methodological Answer :

  • Strategy 1 : Use Dde on the Orn side chain (removable with 2% hydrazine in DMF) alongside Fmoc on the α-amine. This allows sequential deprotection for branched peptide assembly .
  • Strategy 2 : Pair Fmoc with acid-labile groups (e.g., Alloc) for orthogonal cleavage using Pd(0) catalysts. This is critical for synthesizing cyclic or dendritic architectures .
    • Critical Consideration : Ensure compatibility with resin linkers (e.g., 2-Cl-trityl) to avoid premature cleavage during side-chain deprotection .

Q. How does this compound’s side-chain length influence supramolecular self-assembly?

  • Methodological Answer : The ornithine side chain (compared to lysine) introduces shorter spacers, affecting hydrogen-bonding networks and π-π stacking of Fmoc groups. Characterize using:

  • FTIR : To identify β-sheet (1630 cm1^{-1}) vs. polyproline II (1650 cm1^{-1}) conformations.
  • TEM : Visualize nanofiber morphology, which correlates with amphiphilic stacking patterns .
    • Contradiction Alert : challenges the assumption of β-sheet dominance, highlighting water-mediated hydrogen bonding as a stabilizing factor.

Experimental Design & Data Analysis

Q. How to design a kinetic study comparing coupling efficiencies of this compound with other branched amino acids?

  • Methodological Answer :

  • Design : Use a model peptide (e.g., Gly-X-Gly, where X = Orn(Fmoc), Lys(Boc), or Dap(Fmoc)). Monitor coupling via UV quantification of Fmoc release during deprotection.
  • Controls : Include HATU vs. PyBOP activators and vary DIPEA concentrations (2–4 eq.).
  • Data Analysis : Calculate coupling yields using HPLC peak integration and compare activation energy barriers via Arrhenius plots .

Q. What are the implications of conflicting NMR data for this compound’s conformational stability?

  • Methodological Answer : Discrepancies in 1^1H NMR shifts (e.g., Fmoc aromatic protons) may arise from solvent polarity (DMF vs. DMSO) or aggregation. Mitigate by:

  • Approach 1 : Acquire spectra at elevated temperatures (50–60°C) to disrupt aggregates.
  • Approach 2 : Use diffusion-ordered spectroscopy (DOSY) to differentiate monomeric vs. oligomeric states .

Methodological Best Practices

  • Deprotection Optimization : For side-chain Fmoc removal, use 20% piperidine in DMF (2×5 min) to minimize racemization, but extend to 2×8 min for stubborn cases .
  • Solvent Compatibility : Avoid THF or dichloromethane for this compound dissolution due to poor solubility; DMF or NMP are preferred .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Orn(Fmoc)-OH
Reactant of Route 2
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Fmoc-Orn(Fmoc)-OH

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